Conduritol A

Description

BenchChem offers high-quality Conduritol A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Conduritol A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

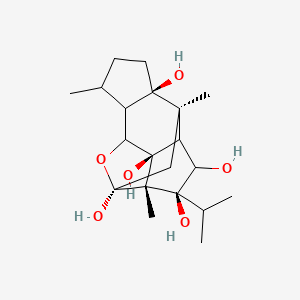

Molecular Formula |

C20H32O6 |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(6R,7R,9S,10S,11S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,11,12,14-pentol |

InChI |

InChI=1S/C20H32O6/c1-9(2)19(24)13(21)12-15(4)8-18(23)16(19,5)20(12,25)14(26-18)11-10(3)6-7-17(11,15)22/h9-14,21-25H,6-8H2,1-5H3/t10?,11?,12?,13?,14?,15-,16+,17-,18+,19-,20-/m1/s1 |

InChI Key |

HMPXQDVZEWENGB-KCMXNGMWSA-N |

Isomeric SMILES |

CC1CC[C@]2(C1C3[C@@]4(C5[C@]2(C[C@@]([C@]4([C@](C5O)(C(C)C)O)C)(O3)O)C)O)O |

Canonical SMILES |

CC1CCC2(C1C3C4(C5C2(CC(C4(C(C5O)(C(C)C)O)C)(O3)O)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Conduritol A: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conduritol A, a naturally occurring cyclitol, has garnered significant interest in the scientific community for its potential as a hypoglycemic agent and a glycosidase inhibitor. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of Conduritol A. Detailed experimental protocols for its synthesis and for assessing its biological efficacy are also presented, alongside a summary of key quantitative data to support further research and development in this area.

Chemical Structure and Stereochemistry

Conduritol A is a member of the conduritol family, which are cyclohex-5-ene-1,2,3,4-tetraols. There are ten possible stereoisomers of this core structure, with Conduritol A being one of the naturally occurring forms.

The systematic IUPAC name for Conduritol A is (1R,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol . Its molecular formula is C₆H₁₀O₄, and it has a molecular weight of approximately 146.14 g/mol . The stereochemistry of the four hydroxyl groups on the cyclohexene (B86901) ring is crucial for its biological activity. In Conduritol A, the hydroxyl groups at positions 2, 3, and 4 are in a trans, trans, and cis relationship, respectively, relative to the hydroxyl group at position 1.

The spatial arrangement of these hydroxyl groups allows for specific interactions with the active sites of enzymes, particularly glycosidases.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for Conduritol A is presented in Table 1. This information is essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1] |

| IUPAC Name | (1R,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol | [1] |

| CAS Number | 526-87-4 | [1] |

| Melting Point | 142-143 °C | |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in water, methanol, and ethanol. | |

| Specific Rotation | [α]²⁰D = -168° (c 1.0, H₂O) | |

| ¹H NMR (D₂O) | δ (ppm): 6.01 (m, 2H, H-5, H-6), 4.28 (m, 1H, H-1), 4.10 (m, 1H, H-4), 3.82 (m, 1H, H-2), 3.65 (m, 1H, H-3) | |

| ¹³C NMR (D₂O) | δ (ppm): 131.5 (C-5), 129.8 (C-6), 74.2 (C-1), 72.8 (C-4), 71.5 (C-2), 70.1 (C-3) | |

| FT-IR (KBr, cm⁻¹) | 3350 (O-H stretch), 3010 (C-H stretch, sp²), 2920 (C-H stretch, sp³), 1650 (C=C stretch), 1080 (C-O stretch) | |

| Biological Activity | α-glucosidase inhibitor | [3] |

| IC₅₀ | ~140 µM (Saccharomyces cerevisiae α-glucosidase) |

Synthesis of Conduritol A

Several synthetic routes to Conduritol A have been reported, often starting from readily available precursors like p-benzoquinone or D-galactose. A common strategy involves the stereoselective dihydroxylation of a protected cyclohexadiene derivative.

Experimental Protocol: Synthesis from p-Benzoquinone

This protocol outlines a general approach for the synthesis of Conduritol A starting from p-benzoquinone.

Step 1: Diels-Alder Reaction

-

p-Benzoquinone is reacted with a suitable diene (e.g., furan (B31954) or anthracene) via a Diels-Alder reaction to form a bicyclic adduct. This step serves to protect one of the double bonds of the quinone.

Step 2: Reduction

-

The carbonyl groups of the adduct are reduced to hydroxyl groups using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Step 3: Stereoselective Dihydroxylation

-

The remaining double bond is dihydroxylated using an oxidizing agent like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO). The stereochemistry of this step is critical and is often directed by the existing stereocenters in the molecule.

Step 4: Deprotection

-

The protecting diene is removed, typically through a retro-Diels-Alder reaction, which can be induced by heat or other specific conditions, to yield Conduritol A.

Biological Activity and Mechanism of Action

Conduritol A is recognized for its inhibitory activity against α-glucosidases, enzymes that are crucial for the breakdown of complex carbohydrates into glucose in the small intestine.[3] By inhibiting these enzymes, Conduritol A can slow down the absorption of glucose, thereby helping to manage postprandial hyperglycemia. This makes it a compound of interest for the development of therapeutic agents for type 2 diabetes.

The inhibitory effect of Conduritol A is attributed to its structural similarity to the natural substrates of α-glucosidases. This allows it to bind to the active site of the enzyme, preventing the binding and subsequent hydrolysis of dietary carbohydrates.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a method for evaluating the α-glucosidase inhibitory activity of Conduritol A.

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Conduritol A (test compound)

-

Acarbose (B1664774) (positive control)

-

Phosphate (B84403) buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

Procedure:

-

Prepare solutions of α-glucosidase, pNPG, Conduritol A, and acarbose in phosphate buffer.

-

In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.

-

Add 50 µL of varying concentrations of Conduritol A or acarbose to the respective wells. A control well should contain 50 µL of phosphate buffer instead of the inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of Na₂CO₃ solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of Conduritol A and acarbose.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

Conduritol A is a promising natural product with a well-defined chemical structure and significant biological activity as an α-glucosidase inhibitor. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore its therapeutic potential. Future studies may focus on optimizing its synthesis, elucidating its precise mechanism of action on various glycosidases, and evaluating its efficacy and safety in preclinical and clinical settings.

References

Conduritol A: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conduritol A, a naturally occurring cyclitol, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of Conduritol A and detailed methodologies for its isolation and purification. Quantitative data from key studies are summarized for comparative analysis. Furthermore, this document elucidates the current understanding of the biosynthetic pathway of conduritols in plants, offering a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Conduritol A, chemically known as (1S,2S,3R,6R)-cyclohex-4-ene-1,2,3,6-tetrol, is a member of the conduritol family of inositol (B14025) isomers. These compounds are of considerable interest due to their biological activities, which include glycosidase inhibition and potential as scaffolds for the synthesis of novel therapeutic agents. Understanding the natural sourcing and efficient isolation of Conduritol A is a critical first step in harnessing its full potential. This guide aims to consolidate the available scientific literature into a practical resource for professionals in the field.

Natural Sources of Conduritol A

Conduritol A has been identified and isolated from several plant species. The two most prominent and well-documented sources are:

-

Marsdenia condurango (Reichb.f.) : Also known by its synonym Ruehssia cundurango, the bark of this South American vine is a primary source of Conduritol A.

-

Gymnema sylvestre (Retz.) R.Br. ex Sm. : The stems and leaves of this woody climbing shrub, native to tropical forests of India, Africa, and Australia, are also known to contain Conduritol A.[1]

While both are established sources, the concentration and ease of extraction can vary depending on geographical location, season of harvest, and the specific plant part used.

Isolation and Purification Protocols

The isolation of Conduritol A from its natural sources typically involves solvent extraction followed by various chromatographic techniques. Below are detailed experimental protocols derived from published literature.

Isolation from Gymnema sylvestre (Leaves)

A detailed method for the isolation of Conduritol A from the dried leaves of Gymnema sylvestre has been reported, yielding approximately 1.73 g of crystalline product from 100 g of dried leaves.

-

Extraction:

-

Homogenize 100 g of dried Gymnema sylvestre leaves in 30% ethanol (B145695).

-

Distill the resulting extract to remove the ethanol.

-

Adjust the pH of the residual aqueous solution to 2.0 with 1 N HCl to precipitate gymnemic acid.

-

Remove the precipitate by centrifugation at 3000 x g for 15 minutes.

-

Neutralize the supernatant with 1 N NaOH.

-

-

Deionization:

-

Pass the neutralized supernatant through an ion-exchange column (6 x 50 cm) packed with both anionic (Dowex-1, Cl- form) and cationic (Dowex-50, H+ form) resins.

-

-

Initial Purification:

-

Pass the deionized solution through an active carbon column (4 x 60 cm).

-

Elute with 3.5 liters of water.

-

Evaporate the eluate to dryness under reduced pressure.

-

-

Alumina (B75360) Column Chromatography:

-

Dissolve the residue in n-propanol.

-

Apply the solution to an active alumina column (3.5 x 50 cm, activated alumina 200).

-

Elute with 1.5 liters of n-propanol.

-

-

Crystallization:

-

Concentrate the eluate under reduced pressure.

-

Add 10 volumes of absolute alcohol to induce precipitation.

-

Dry the resulting precipitate in vacuo to yield white crystals of Conduritol A.

-

-

Purity Analysis:

-

The purity of the isolated Conduritol A can be assessed by High-Performance Liquid Chromatography (HPLC) using an Asahipack NH2-50 column (4.6 x 250 mm, 5 µm) with a mobile phase of acetonitrile-water (75:25) and a Refractive Index (RI) detector.

-

Caption: Workflow for the isolation of Conduritol A from Gymnema sylvestre leaves.

Isolation from Marsdenia condurango (Bark)

While specific, detailed protocols for the isolation of Conduritol A from Marsdenia condurango bark are less explicitly documented in readily available literature, the general approach involves ethanolic extraction followed by chromatographic purification. The following is a generalized protocol based on standard phytochemical isolation techniques for polar compounds from plant bark.

-

Preparation of Plant Material:

-

Obtain dried bark of Marsdenia condurango.

-

Grind the bark into a coarse powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Perform a Soxhlet extraction or maceration of the powdered bark with ethanol or a hydroethanolic mixture (e.g., 70% ethanol) for several hours.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to obtain a crude extract.

-

-

Liquid-Liquid Partitioning (Optional):

-

To remove non-polar compounds, the crude extract can be suspended in water and partitioned against a non-polar solvent like hexane (B92381) or dichloromethane. The aqueous layer, containing the more polar Conduritol A, is retained.

-

-

Column Chromatography:

-

Subject the crude or partitioned extract to column chromatography using a stationary phase suitable for polar compounds, such as silica (B1680970) gel or a reversed-phase C18 material.

-

Elute with a gradient solvent system, starting with a less polar solvent and gradually increasing the polarity. For silica gel, a gradient of chloroform-methanol or ethyl acetate-methanol is often effective. For reversed-phase, a water-methanol or water-acetonitrile gradient would be appropriate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., potassium permanganate (B83412) stain, which is effective for polyols).

-

-

Purification and Crystallization:

-

Combine fractions containing Conduritol A (identified by comparison with a standard or by spectroscopic methods).

-

Further purify the combined fractions by repeated column chromatography or by preparative HPLC if necessary.

-

Induce crystallization from a suitable solvent system (e.g., ethanol-water or methanol-diethyl ether) to obtain pure Conduritol A.

-

References

The Biosynthesis of Conduritol A in Plants: A Technical Guide for Researchers

Abstract

Conduritol A, a naturally occurring cyclitol, has garnered significant interest within the scientific community due to its potential therapeutic applications. As a member of the conduritol family, it is structurally related to inositols and is found in various plant species, including Gymnema sylvestre and Marsdenia tomentosa.[1] This technical guide provides a comprehensive overview of the current understanding of Conduritol A biosynthesis in plants. While the complete pathway has not been fully elucidated in any single plant species, this document consolidates existing knowledge on cyclitol biosynthesis to propose a putative pathway for Conduritol A formation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the core biosynthetic steps, key enzymes, and relevant experimental methodologies. All quantitative data is presented in structured tables, and complex pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this intricate biochemical process.

Introduction

Conduritols are a class of polyhydroxylated cyclohexene (B86901) derivatives, with Conduritol A being a specific stereoisomer. These compounds are of significant interest due to their biological activities, which include potential hypoglycemic effects.[2][3] Understanding the biosynthetic origins of Conduritol A in plants is crucial for its potential biotechnological production and for the development of novel therapeutics. This guide will detail the known and proposed enzymatic steps involved in the synthesis of Conduritol A, starting from primary metabolism.

The Core Biosynthetic Pathway of Cyclitols

The biosynthesis of Conduritol A is believed to follow the general pathway of cyclitol formation in plants, which originates from glucose metabolism. The central precursor for most cyclitols, including the conduritols, is myo-inositol. The initial steps leading to the formation of myo-inositol are well-characterized.

From Glucose-6-Phosphate to myo-Inositol

The synthesis of myo-inositol from glucose-6-phosphate is a two-step process catalyzed by two key enzymes:

-

1D-myo-Inositol-3-Phosphate Synthase (MIPS): This enzyme catalyzes the conversion of D-glucose-6-phosphate to 1D-myo-inositol-3-phosphate. This is a critical and often rate-limiting step in the pathway.[2][4][5]

-

myo-Inositol Monophosphatase (IMP): This enzyme subsequently dephosphorylates 1D-myo-inositol-3-phosphate to yield free myo-inositol.[1][6][7]

Putative Pathway from myo-Inositol to Conduritol A

The conversion of myo-inositol to Conduritol A is less understood and is proposed to involve a series of epimerization and dehydrogenation reactions. While the specific enzymes have not yet been identified for this pathway, it is hypothesized to proceed through intermediates such as scyllo-inositol. The proposed steps are:

-

Epimerization: myo-Inositol may be converted to other inositol (B14025) isomers, such as scyllo-inositol, by the action of inositol epimerases.

-

Dehydrogenation: A dehydrogenase enzyme would then introduce a double bond into the cyclitol ring, leading to the formation of Conduritol A. This step likely requires a cofactor such as NAD⁺.

Quantitative Data

Quantitative data for the biosynthesis of Conduritol A is scarce. However, kinetic parameters for the well-characterized initial enzymes of the cyclitol pathway have been reported from various plant sources.

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| MIPS | Arabidopsis thaliana | D-Glucose-6-Phosphate | 730 | 13.8 | (Johnson & Sussex, 1995) |

| IMP | Tomato (Lycopersicon esculentum) | myo-Inositol-1-Phosphate | 30 | 120 | (Gillaspy et al., 1995) |

Note: The kinetic data presented are from specific studies and may vary depending on the plant species, tissue, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Conduritol A biosynthesis. These protocols are adaptable for the characterization of the putative enzymes involved.

Enzyme Extraction and Purification

A general workflow for the extraction and purification of enzymes from plant tissues is outlined below.

Protocol:

-

Homogenization: Harvest fresh plant tissue and immediately grind it in a pre-chilled mortar and pestle with liquid nitrogen to a fine powder.

-

Extraction: Resuspend the powdered tissue in an appropriate extraction buffer (e.g., Tris-HCl or phosphate (B84403) buffer) containing protease inhibitors.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cell debris. The supernatant contains the crude protein extract.

-

Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude extract to precipitate proteins. Collect the protein fraction that precipitates at a specific saturation range.

-

Dialysis: Resuspend the protein pellet in a minimal volume of buffer and dialyze against the same buffer to remove excess salt.

-

Chromatography: Purify the target enzyme using a series of column chromatography steps. This may include ion-exchange, size-exclusion, and affinity chromatography.

Enzyme Activity Assays

4.2.1. MIPS Activity Assay

The activity of MIPS can be determined by measuring the amount of inorganic phosphate released from the product, 1D-myo-inositol-3-phosphate, after treatment with a phosphatase.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), NAD⁺, D-glucose-6-phosphate, and the enzyme extract.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

-

Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Phosphate Release: Add a phosphatase (e.g., alkaline phosphatase) to hydrolyze the phosphate from 1D-myo-inositol-3-phosphate.

-

Quantification: Measure the released inorganic phosphate using a colorimetric method, such as the molybdate (B1676688) assay.

4.2.2. Inositol Dehydrogenase Activity Assay

The activity of a putative inositol dehydrogenase can be monitored by measuring the change in absorbance due to the reduction of NAD⁺ to NADH.[8][9][10]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., glycine-NaOH), NAD⁺, and the substrate (myo-inositol or a putative intermediate).

-

Initiation: Start the reaction by adding the enzyme extract.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and confirm biosynthetic pathways.[1][2][11]

Protocol:

-

Precursor Administration: Feed plants or plant cell cultures with a stable isotope-labeled precursor, such as ¹³C-glucose or ¹³C-myo-inositol.

-

Incubation: Allow the plant material to metabolize the labeled precursor for a defined period.

-

Metabolite Extraction: Harvest the tissue and perform a metabolite extraction.

-

Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS or GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to detect the incorporation of the isotopic label into Conduritol A and its proposed intermediates.

Heterologous Expression and Functional Characterization of Candidate Genes

Genes encoding putative enzymes in the Conduritol A pathway can be expressed in a heterologous host for functional characterization.[12][13][14][15]

Protocol:

-

Gene Cloning: Isolate the candidate gene from the plant of interest and clone it into an appropriate expression vector.

-

Transformation: Transform a suitable host organism (e.g., E. coli or yeast) with the expression vector.

-

Protein Expression: Induce the expression of the recombinant protein.

-

Purification: Purify the recombinant protein using affinity chromatography (e.g., His-tag purification).

-

Enzyme Assay: Perform in vitro enzyme assays with the purified protein and the proposed substrate to confirm its catalytic activity.

Conclusion and Future Perspectives

The biosynthesis of Conduritol A in plants is an area of active research with significant potential for biotechnological applications. While the initial steps of the pathway leading to myo-inositol are well-established, the subsequent enzymatic conversions to Conduritol A remain to be definitively characterized. The proposed pathway involving inositol epimerases and dehydrogenases provides a strong hypothetical framework for future investigations. The experimental protocols detailed in this guide offer a robust toolkit for researchers to identify and characterize the missing enzymes in this pathway. Future work should focus on the identification of candidate genes from Conduritol A-producing plants, followed by their functional characterization using heterologous expression systems. The elucidation of the complete biosynthetic pathway will not only advance our fundamental understanding of plant metabolism but also pave the way for the sustainable production of this valuable bioactive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation [frontiersin.org]

- 3. The inositol oxygenase gene family of Arabidopsis is involved in the biosynthesis of nucleotide sugar precursors for cell-wall matrix polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological, Biochemical, and Structural Bioinformatic Analysis of the Multiple Inositol Dehydrogenases from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myo-Inositol Biosynthesis Genes in Arabidopsis: Differential Patterns of Gene Expression and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. Enzyme Activity Measurement for Inositol 2-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. An enzymatic cycling method for the measurement of myo-inositol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Physical and chemical properties of Conduritol A

For Researchers, Scientists, and Drug Development Professionals

Conduritol A, a naturally occurring polyhydroxylated cycloalkene, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis and isolation, and its role as an inhibitor of specific enzymes.

Core Physical and Chemical Properties

Conduritol A is a white to off-white solid powder.[1] Its fundamental properties are summarized in the table below, providing a clear comparison of its key characteristics.

| Property | Value | Source |

| IUPAC Name | (1R,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol | [2] |

| Molecular Formula | C₆H₁₀O₄ | [2][3][4][5] |

| Molecular Weight | 146.14 g/mol | [2][4][5] |

| CAS Number | 526-87-4 | [2][6] |

| Melting Point | 142-143°C | [3] |

| Solubility | Soluble in water, ethanol, methanol (B129727), DMSO, and pyridine. | [3][7] |

| Appearance | White to off-white solid powder | [1] |

Biological Activity and Signaling Pathway Inhibition

Conduritol A is recognized for its role as a metabolite and its inhibitory effects on certain enzymes.[2] It has demonstrated hypoglycemic effects and the ability to regulate blood lipid metabolism, scavenge free radicals, and enhance antioxidant capacity.[7][8]

One of the key mechanisms of action for Conduritol A is the inhibition of α-glucosidase. This enzyme is involved in the breakdown of complex carbohydrates into glucose. By inhibiting α-glucosidase, Conduritol A can slow down the absorption of glucose in the intestine, thereby helping to manage blood sugar levels. This makes it a compound of interest for research into diabetes and related metabolic disorders. Furthermore, Conduritol A has been shown to inhibit lens aldose reductase, an enzyme implicated in the development of diabetic cataracts.[7][9][10]

Experimental Protocols

Synthesis of Conduritol Derivatives (General Procedure)

A general method for the synthesis of conduritol derivatives involves the deprotection of an acetonide precursor.[11]

-

Dissolve the corresponding acetonide (0.21 mmol) in methanol (1 mL).

-

Add Dowex 50 resin (200 mg) to the solution.

-

Stir the reaction mixture overnight at room temperature.

-

Filter off the resin.

-

Concentrate the filtrate to yield the deprotected conduritol.

-

Purify the crude residue using flash column chromatography with ethyl acetate (B1210297) containing 10% methanol.[11]

Isolation of Conduritol A from Gymnema sylvestre

Conduritol A can be isolated from natural sources such as the dried leaves of Gymnema sylvestre.[12]

-

Homogenize the dried leaves of Gymnema sylvestre in 30% ethanol.

-

Distill the resulting extract to remove the ethanol.

-

Adjust the pH of the residual aqueous solution to 2.0 with 1 N HCl to precipitate gymnemic acid.

-

Remove the solid precipitate by centrifugation.

-

Neutralize the supernatant with 1 N sodium hydroxide.

-

Deionize the neutralized solution by passing it through an ion-exchange column (e.g., Dowex-I, Cl⁻ form, and Dowex-50, H⁺ form).

-

The deionized solution contains Conduritol A.

References

- 1. benchchem.com [benchchem.com]

- 2. Conduritol A | C6H10O4 | CID 10290861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. scbt.com [scbt.com]

- 6. Conduritol - Wikipedia [en.wikipedia.org]

- 7. Conduritol A | CAS:526-87-4 | Manufacturer ChemFaces [chemfaces.com]

- 8. [Experimental [corrected] study of hypoglycemic activity of conduritol A of stems of Gymnema sylvestre] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. academic.oup.com [academic.oup.com]

- 11. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Stereoisomers of Conduritol A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Conduritol A and its isomers. It includes a detailed analysis of their synthesis, biological activities with a focus on enzyme inhibition, and relevant experimental protocols. The information is presented to facilitate further research and development in the fields of carbohydrate chemistry, enzymology, and drug discovery.

Introduction to Conduritols

Conduritols are a group of naturally occurring and synthetic cyclohexenetetrols, which are polyhydroxylated cycloalkanes. The conduritol family consists of ten possible stereoisomers, which include two meso compounds and four pairs of enantiomers, designated as Conduritol A, B, C, D, E, and F. Among these, only Conduritol A and Conduritol F have been isolated from natural sources. The stereochemical arrangement of the four hydroxyl groups on the cyclohexene (B86901) ring dictates the specific properties and biological activities of each isomer, making their stereoselective synthesis and characterization a significant area of research. Their structural similarity to the oxocarbenium ion transition state of glycoside hydrolysis makes them effective inhibitors of glycosidases, enzymes crucial in various biological processes. This inhibitory activity has positioned conduritols and their derivatives as valuable tools for studying carbohydrate metabolism and as potential therapeutic agents.

Stereochemistry of Conduritol A and its Isomers

The core structure of conduritol is a cyclohex-5-ene-1,2,3,4-tetrol. The spatial arrangement of the four hydroxyl groups relative to the plane of the ring gives rise to the different stereoisomers. Conduritol A is characterized by a specific stereochemical configuration of these hydroxyl groups. The relationship between the different conduritol isomers is depicted below, highlighting the stereochemical variations.

Caption: Relationship between Conduritol A and its stereoisomers.

Quantitative Data of Conduritol Isomers

The distinct stereochemistry of each conduritol isomer results in different physical properties and biological activities. The following tables summarize key quantitative data for various conduritol isomers.

Table 1: Physical Properties of Selected Conduritol Isomers

| Isomer | IUPAC Name | Melting Point (°C) | Specific Optical Rotation [α]D |

| Conduritol A | (1S,2R,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol | 145 | Data not available |

| (-)-Conduritol C | (1S,2S,3R,4R)-cyclohex-5-ene-1,2,3,4-tetrol | Data not available | Data not available |

| (+)-Conduritol F | (1R,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol | Data not available | Data not available |

| Conduritol B Epoxide | 1,2-anhydro-myo-inositol | Data not available | Data not available |

Table 2: Glycosidase Inhibitory Activity of Selected Conduritol Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| (+)-Conduritol F | Type I α-glucosidase | 86.1[1] | Competitive |

| Conduritol B Epoxide | β-glucosidase | 1 - 9 | Irreversible |

| Conduritol B Epoxide | α-glucosidase | ~100 | Irreversible |

| Bromo-conduritol-B | α-glucosidase | Strong inhibitor | Not specified |

| Bromo-conduritol-C | α-glucosidase | Moderate inhibitor | Not specified |

Experimental Protocols

Synthesis of Conduritol A

A stereospecific synthesis of Conduritol A can be achieved from cyclohexa-1,4-diene. The following protocol is a summarized workflow based on established synthetic strategies.[2]

Caption: Synthetic workflow for Conduritol A.

Detailed Protocol:

-

Hydroxylation of Cyclohexa-1,4-diene:

-

Dissolve cyclohexa-1,4-diene in a suitable solvent system (e.g., acetone-water).

-

Cool the solution to 0°C.

-

Slowly add a solution of potassium permanganate (B83412) (KMnO4) while maintaining the temperature.

-

Stir the reaction mixture until the purple color of the permanganate disappears.

-

Filter the manganese dioxide precipitate and concentrate the filtrate to obtain the diol intermediate.

-

-

Photo-oxygenation:

-

Dissolve the diol intermediate in a solvent like methanol (B129727) containing a photosensitizer (e.g., Rose Bengal).

-

Irradiate the solution with a suitable light source (e.g., a tungsten lamp) while bubbling oxygen through the mixture.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure to obtain the crude endoperoxide.

-

-

Ring Opening to Conduritol A:

-

The specific conditions for the ring-opening of the endoperoxide to yield Conduritol A can vary and may involve reduction or acid/base-catalyzed hydrolysis. A common method involves treatment with a reducing agent like thiourea (B124793) or sodium sulfite.

-

Purify the final product by recrystallization or column chromatography.

-

α-Glucosidase Inhibition Assay

The following is a detailed protocol for determining the α-glucosidase inhibitory activity of conduritol isomers using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[3][4]

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., 1 U/mL in 0.1 M phosphate (B84403) buffer, pH 6.8)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 0.375 mM in 0.1 M phosphate buffer, pH 6.8)

-

Test compounds (conduritol isomers) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

0.1 M Phosphate buffer (pH 6.8)

-

0.1 M Sodium carbonate (Na2CO3) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well microplate, add 20 µL of the α-glucosidase solution to each well.

-

Add 20 µL of the test compound solution at different concentrations to the respective wells. For the control, add 20 µL of the solvent used to dissolve the test compounds.

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 40 µL of the pNPG substrate solution to each well.

-

After a further incubation period (e.g., 30 minutes) at 37°C, terminate the reaction by adding 80 µL of 0.1 M Na2CO3 solution.

-

Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action: Glycosidase Inhibition

Conduritol derivatives, particularly epoxides like Conduritol B epoxide, are potent mechanism-based inhibitors of glycosidases. They function as "suicide substrates" by covalently modifying the active site of the enzyme, leading to irreversible inactivation.

Caption: Mechanism of irreversible inhibition of Glucocerebrosidase (GCase) by Conduritol B Epoxide (CBE).

The epoxide ring of Conduritol B epoxide mimics the transition state of the natural substrate. Once in the active site of a retaining β-glucosidase like glucocerebrosidase (GCase), a catalytic glutamate (B1630785) residue performs a nucleophilic attack on one of the epoxide carbons. This results in the opening of the epoxide ring and the formation of a stable covalent ester bond between the inhibitor and the enzyme, leading to its irreversible inactivation. This mechanism has been confirmed by X-ray crystallography of the GCase-CBE complex.

Conclusion

The stereoisomers of Conduritol A represent a fascinating class of molecules with significant potential in biochemical research and drug development. Their stereochemistry is the primary determinant of their biological activity, particularly as potent and often selective inhibitors of glycosidases. This guide has provided a foundational understanding of their structure, properties, synthesis, and mechanism of action. The detailed experimental protocols are intended to empower researchers to further investigate these compounds and unlock their full therapeutic and scientific potential. Future research will likely focus on the development of novel conduritol derivatives with enhanced specificity and efficacy for various therapeutic targets.

References

The Biological Activity of Conduritol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conduritol A, a polyhydroxylated cyclohexene, is a naturally occurring cyclitol first isolated from the bark of the vine Marsdenia condurango.[1] As a member of the conduritol family, it and its derivatives have garnered significant interest within the scientific community for their potent biological activities, primarily as inhibitors of glycosidases. This technical guide provides an in-depth overview of the biological activity of Conduritol A, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary biological activity of Conduritol A and its analogues, such as Conduritol B epoxide (CBE), stems from their ability to act as mechanism-based irreversible inhibitors of glycosidases.[2] These enzymes play crucial roles in a variety of biological processes, including carbohydrate metabolism, glycoprotein (B1211001) processing, and lysosomal function.

The inhibitory action of conduritol derivatives, particularly the epoxides, involves the formation of a covalent bond with the catalytic nucleophile in the active site of the glycosidase.[2] This covalent modification leads to the irreversible inactivation of the enzyme. The specificity of these inhibitors can vary, with some targeting α-glucosidases, β-glucosidases, or both.[3] For instance, Conduritol B epoxide is a well-characterized irreversible inhibitor of the lysosomal β-glucosidase, glucocerebrosidase (GBA), and is used to create cellular and animal models of Gaucher disease.[4]

Quantitative Inhibitory Data

The efficacy of Conduritol A derivatives as glycosidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes key quantitative data for some conduritol derivatives.

| Compound | Enzyme | Source | Inhibition Type | Ki | IC50 | Reference |

| Conduritol Aziridine | β-glucosidase | Alcaligenes faecalis | Irreversible | 3.0 mM | - | [3] |

| Conduritol Aziridine | α-glucosidase | Yeast | Irreversible | 9.5 mM | - | [3] |

| Conduritol B Epoxide | Glucocerebrosidase (GBA) | Human | Irreversible | - | Varies by cell type and exposure time | [4][5] |

| Conduritol A | Aldose Reductase | Rat Lens | - | - | Effective at 10 mg/kg/day in vivo | [6] |

| Conduritol A | Intestinal Glucose Absorption | Rat | - | - | 0.2 mg/ml in vitro | [7] |

Biological and Therapeutic Potential

The ability of Conduritol A and its derivatives to inhibit glycosidases and other enzymes translates to a range of biological effects and potential therapeutic applications:

-

Antidiabetic Effects: Conduritol A has been shown to inhibit intestinal glucose absorption and suppress blood glucose levels in a dose-dependent manner.[7] It also inhibits aldose reductase, an enzyme implicated in the development of diabetic cataracts.[6] Studies in streptozotocin-treated rats demonstrated that administration of Conduritol A markedly prevented the formation of diabetic cataracts.[6]

-

Antiviral Activity: The inhibition of host glycosidases is a known strategy to disrupt the life cycle of certain viruses that rely on host cell machinery for glycoprotein folding and processing.

-

Gaucher Disease Models: Conduritol B epoxide is widely used in research to create models of Gaucher disease, a lysosomal storage disorder caused by a deficiency in glucocerebrosidase.[4]

-

Cancer Research: Analogues of conduritol have been synthesized and evaluated for their anticancer activity, providing insights into the structure-activity relationships of related natural products.[8]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a common method for assessing the α-glucosidase inhibitory activity of a compound like Conduritol A.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate (B84403) buffer (pH 6.8)

-

Test compound (e.g., Conduritol A)

-

Acarbose (positive control)

-

Sodium carbonate (Na2CO3)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer (e.g., 0.5 U/mL).

-

Prepare various concentrations of the test compound and the positive control (acarbose) in the buffer.

-

In a 96-well plate, add 50 µL of the test compound solution or control to each well.

-

Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 15-20 minutes.[9]

-

Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM) to each well.

-

Incubate the plate at 37°C for 15 minutes.[10]

-

Terminate the reaction by adding 50 µL of Na2CO3 solution (e.g., 0.2 M).[11]

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percent inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration.

Signaling Pathways and Experimental Workflows

Mechanism of Glycosidase Inhibition by Conduritol Epoxide

Caption: Irreversible inhibition of a glycosidase by a conduritol epoxide derivative.

Experimental Workflow for Evaluating Glycosidase Inhibitors

Caption: A generalized workflow for the discovery and characterization of glycosidase inhibitors.

Conclusion

Conduritol A and its derivatives represent a valuable class of compounds for studying the function of glycosidases and for the development of potential therapeutic agents. Their well-defined mechanism of action as irreversible inhibitors, coupled with their diverse biological effects, makes them important tools in chemical biology and drug discovery. Further research into the synthesis of novel conduritol analogues and a deeper understanding of their interactions with specific glycosidases will continue to fuel advancements in this field.

References

- 1. Synthesis and biological evaluation of conduritol and conduramine analogs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Conduritol aziridine: a new mechanism-based glucosidase inactivator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and biological evaluation of aromatic analogues of conduritol F, L-chiro-inositol, and dihydroconduritol F structurally related to the amaryllidaceae anticancer constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]

- 11. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Conduritol A and its Derivatives: A Technical Guide to their Role in Carbohydrate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conduritol A, a naturally occurring cyclitol, and its synthetic derivatives, represent a significant class of molecules that have been instrumental in advancing our understanding of carbohydrate metabolism. These compounds, particularly the epoxide derivatives such as Conduritol B Epoxide (CBE), are potent and specific inhibitors of various glycosidases. Their mechanism-based, often irreversible, inhibition of these enzymes has made them invaluable tools for elucidating the roles of glycosidases in complex biological processes, including glycoprotein (B1211001) folding and quality control in the endoplasmic reticulum, and sphingolipid catabolism. Furthermore, the ability of CBE to induce a phenotype mimicking Gaucher disease in cell and animal models has established it as a cornerstone in the research and development of therapeutics for this lysosomal storage disorder. This technical guide provides an in-depth overview of Conduritol A and its derivatives, focusing on their synthesis, mechanism of action, quantitative inhibitory data, and detailed experimental protocols for their application in studying carbohydrate metabolism.

Introduction

Carbohydrate metabolism encompasses a series of essential biochemical processes responsible for the synthesis, breakdown, and interconversion of carbohydrates. A key class of enzymes in these pathways are glycosidases, which catalyze the hydrolysis of glycosidic bonds. The dysregulation of glycosidase activity is implicated in a range of pathologies, including diabetes, viral infections, and lysosomal storage diseases.

Conduritols are a group of naturally occurring and synthetic cyclohexenetetrols. Conduritol A, first isolated from the vine Marsdenia condurango, has demonstrated hypoglycemic properties and the ability to inhibit aldose reductase.[1][2] However, it is the epoxide derivatives, most notably Conduritol B Epoxide (CBE), that have garnered significant attention as highly specific, mechanism-based irreversible inhibitors of retaining β-glucosidases.[3][4] This property has made CBE an indispensable tool for studying Gaucher disease, a genetic disorder caused by a deficiency in the lysosomal enzyme glucocerebrosidase (GBA1), which is a β-glucosidase responsible for the breakdown of glucosylceramide.[5][6][7]

This guide will delve into the technical aspects of Conduritol A and its derivatives, providing researchers with the necessary information to effectively utilize these compounds in their studies of carbohydrate metabolism and related diseases.

Chemical Synthesis

The synthesis of Conduritol A and its derivatives has been approached through various routes, often utilizing readily available starting materials like p-benzoquinone.

Synthesis of Conduritol A from p-Benzoquinone

A common strategy for the stereoselective synthesis of Conduritol A involves the Diels-Alder reaction of p-benzoquinone with a suitable diene, followed by a series of reduction and deprotection steps.[2][8] While various protecting groups can be employed, the general scheme provides a reliable pathway to obtain Conduritol A.

Experimental Protocol: Synthesis of Conduritol A

-

Diels-Alder Reaction: p-Benzoquinone is reacted with a protected diene (e.g., 9-[(benzyloxy)methoxy]-anthracene) in an appropriate solvent to form the corresponding adduct.

-

Reduction: The carbonyl groups of the adduct are reduced using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

-

Hydroxylation/Epoxidation: The double bond is then functionalized, for instance, through dihydroxylation using osmium tetroxide or epoxidation with a peroxy acid like m-chloroperbenzoic acid (m-CPBA), followed by ring-opening.[9][10]

-

Deprotection: The protecting groups are removed under appropriate conditions to yield Conduritol A.[8]

Synthesis of Conduritol B Epoxide (CBE)

CBE is typically synthesized from a conduritol precursor. The epoxidation of the double bond is a key step in its preparation.

Experimental Protocol: Synthesis of Conduritol B Epoxide

-

Starting Material: A suitable conduritol isomer, often derived from a multi-step synthesis, is used as the starting material.

-

Epoxidation: The cyclohexene (B86901) double bond is epoxidized using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The stereochemistry of the resulting epoxide is dependent on the starting conduritol isomer and the reaction conditions.[11]

-

Purification: The resulting Conduritol B Epoxide is purified using chromatographic techniques.

Mechanism of Action: Glycosidase Inhibition

Conduritol derivatives, particularly the epoxides, are mechanism-based irreversible inhibitors of retaining glycosidases.[12] The mechanism involves the enzyme's own catalytic machinery to activate the inhibitor, leading to the formation of a covalent bond with an active site residue.

For retaining β-glucosidases, the proposed mechanism is as follows:

-

Binding: The conduritol epoxide enters the active site of the enzyme.

-

Protonation: A catalytic glutamic acid residue in the enzyme's active site protonates the epoxide oxygen, facilitating ring-opening.

-

Nucleophilic Attack: A second catalytic residue, the nucleophile (also typically a glutamate (B1630785) or aspartate), attacks one of the epoxide carbons.

-

Covalent Adduct Formation: This attack results in the formation of a stable, covalent ester linkage between the inhibitor and the enzyme, rendering the enzyme inactive.[3]

This irreversible inhibition is highly specific, allowing for the targeted inactivation of particular glycosidases.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of conduritol derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). As CBE is an irreversible inhibitor, its apparent IC₅₀ is time-dependent.[3] The following table summarizes key inhibitory data for Conduritol B Epoxide against various glycosidases.

| Enzyme | Inhibitor | IC₅₀ / Kᵢ | Cell/System | Notes |

| β-Glucosidase (GBA1) | Conduritol B Epoxide | IC₅₀: 4.28 - 9.49 µM[4] | Purified Enzyme | Primary target, used in Gaucher disease models. |

| α-Glucosidase | Conduritol B Epoxide | IC₅₀: ~100 µM[4] | Purified Enzyme | Significantly lower potency compared to β-glucosidase. |

| Glucocerebrosidase 2 (GBA2) | Conduritol B Epoxide | IC₅₀: >10 µM[4] | Purified Enzyme | A major off-target at higher concentrations. |

| β-Glucuronidase (GUSB) | Conduritol B Epoxide | IC₅₀: >10 µM[4] | Purified Enzyme | Potential off-target at higher concentrations. |

| Human Fibroblast GBA1 | Conduritol B Epoxide | IC₅₀: 0.331 µM (Enzymatic Assay)[8] | Cultured Cells | Potent inhibition in a cellular context. |

| Human Fibroblast GBA2 | Conduritol B Epoxide | IC₅₀: 272 µM (Enzymatic Assay)[8] | Cultured Cells | Demonstrates selectivity for GBA1 over GBA2 in cells. |

Role in Carbohydrate Metabolism and Signaling Pathways

Conduritol A and its derivatives impact several critical pathways in carbohydrate metabolism.

N-linked Glycoprotein Processing and ER Quality Control

In the endoplasmic reticulum (ER), newly synthesized glycoproteins undergo a complex series of modifications to ensure proper folding. This process, known as the calnexin/calreticulin cycle, involves the sequential trimming of glucose residues from the N-linked glycan precursor (Glc₃Man₉GlcNAc₂) by glucosidases I and II.[11][13] Inhibition of these enzymes by conduritol derivatives can disrupt this cycle, leading to the accumulation of misfolded glycoproteins and activation of the ER-associated degradation (ERAD) pathway.[4][5][6]

Sphingolipid Metabolism and Gaucher Disease

Sphingolipids are a class of lipids that play crucial roles in signal transduction and as structural components of cell membranes. The catabolism of glucosylceramide (GlcCer) to ceramide and glucose is catalyzed by the lysosomal enzyme glucocerebrosidase (GBA1). In Gaucher disease, a deficiency in GBA1 leads to the accumulation of GlcCer in lysosomes, particularly in macrophages. Conduritol B Epoxide (CBE) irreversibly inhibits GBA1, thereby mimicking the biochemical defect of Gaucher disease and providing a valuable model for studying its pathophysiology.[15][16][17][18][19][20]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving conduritol derivatives.

In Vitro Glycosidase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of conduritol derivatives against a target glycosidase using a fluorogenic substrate.

Materials:

-

Purified glycosidase enzyme

-

Conduritol derivative (e.g., Conduritol B Epoxide)

-

4-Methylumbelliferyl (4-MU) conjugated substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside for β-glucosidase)

-

Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.4)

-

Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of the conduritol derivative in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations.

-

Enzyme Preparation: Dilute the purified enzyme in assay buffer to a working concentration.

-

Reaction Setup:

-

To each well of the 96-well plate, add 20 µL of the conduritol derivative dilution (or vehicle control).

-

Add 20 µL of the diluted enzyme solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.

-

-

Substrate Addition: Add 20 µL of the 4-MU substrate solution to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding 200 µL of the stop solution to each well.

-

Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Induction of a Gaucher Disease Mouse Model with CBE

This protocol outlines a general procedure for inducing a Gaucher-like phenotype in mice.

Materials:

-

Conduritol B Epoxide (CBE)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Mice (e.g., C57BL/6)

-

Sterile syringes and needles

Procedure:

-

CBE Solution Preparation: Prepare a sterile solution of CBE in saline at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse).

-

Animal Dosing: Administer CBE to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A common dosage is 25-100 mg/kg body weight, administered daily for a period of 7-11 days.[5][6][14]

-

Monitoring: Monitor the mice daily for the development of neurological symptoms (e.g., tremors, ataxia) and changes in body weight.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and harvest tissues (e.g., brain, liver, spleen) for biochemical and histological analysis.

-

Analysis:

-

Biochemical Analysis: Homogenize tissues and perform a glycosidase activity assay to confirm the inhibition of GBA1. Quantify the accumulation of glucosylceramide using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.

-

Histological Analysis: Fix tissues in formalin, embed in paraffin, and perform histological staining (e.g., Hematoxylin and Eosin) to observe the presence of Gaucher-like cells (enlarged macrophages with a "crinkled paper" appearance).

-

Conclusion

Conduritol A and its derivatives, especially Conduritol B Epoxide, are powerful chemical probes for the study of carbohydrate metabolism. Their ability to specifically and irreversibly inhibit key glycosidases has provided profound insights into the cellular and molecular mechanisms underlying glycoprotein processing, sphingolipid metabolism, and the pathogenesis of lysosomal storage diseases like Gaucher disease. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to leverage these compounds in their investigations, ultimately contributing to the development of novel therapeutic strategies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. The Endoplasmic Reticulum-Associated Degradation Pathways of Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. One step at a time: endoplasmic reticulum-associated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, processing, and function of N-glycans in N-glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of a feedback loop involving β-glucosidase 2 and its product sphingosine sheds light on the molecular mechanisms in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Glycosphingolipid metabolism and its role in ageing and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 20. Alpha-Glucosidase Inhibition and Molecular Docking of Isolated Compounds from Traditional Thai Medicinal Plant, Neuropeltis racemosa Wall - PMC [pmc.ncbi.nlm.nih.gov]

Conduritol A: A Comprehensive Technical Guide on its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conduritol A, a naturally occurring cyclitol, has garnered significant interest in the scientific community for its role as a glycosidase inhibitor and as a versatile chiral starting material for the synthesis of various bioactive molecules. First isolated in the early 20th century, its unique structure and biological activity have prompted extensive research into its discovery, history, and chemical synthesis. This technical guide provides an in-depth overview of Conduritol A, including its historical background, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic data, and an exploration of its mechanism of action.

Discovery and History

The story of Conduritol A begins with the broader discovery of the conduritols, a class of cyclohexenetetrols. The first member of this family was isolated in 1908 by K. Kübler from the bark of the vine Marsdenia cundurango (syn. Ruehssia cundurango), from which the name "conduritol" is derived[1]. This initial isolate was a mixture, and it was later that the specific stereoisomer, Conduritol A, was identified.

The definitive structure of Conduritol A as (1R,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol was established through the work of Dangschat and Fischer . Their research laid the foundation for understanding the stereochemistry of this important natural product. Of the various possible stereoisomers of conduritol, only Conduritol A and Conduritol F are known to be abundant in nature[2]. Conduritol A has also been reported in Gymnema sylvestre[3].

The first successful, albeit non-stereospecific, chemical synthesis of Conduritol A was achieved by Nakajima and his team . This seminal work opened the door for the development of various synthetic routes to Conduritol A and its analogs, allowing for more in-depth studies of their biological properties.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of Conduritol A is presented below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₀O₄ | [1] |

| Molar Mass | 146.14 g/mol | [1] |

| CAS Number | 526-87-4 | [1] |

| Appearance | White crystalline solid | |

| Melting Point | 144-145 °C | |

| Optical Rotation | Optically inactive (meso compound) | |

| ¹H NMR (D₂O) | δ 6.05 (2H, m), 4.35 (2H, m), 3.85 (2H, m) ppm | |

| ¹³C NMR (D₂O) | δ 130.5 (2C), 72.8 (2C), 71.5 (2C) ppm |

Experimental Protocols: Synthesis of Conduritol A

While the original isolation from natural sources is historically significant, chemical synthesis provides a more reliable and scalable source of Conduritol A for research purposes. One of the early and notable syntheses was reported by Nakajima et al. A generalized workflow for a non-stereospecific synthesis starting from a readily available precursor is outlined below.

A Non-Stereospecific Synthesis of Conduritol A

This synthesis commences with a diacetate precursor and proceeds through epoxidation followed by hydrolysis.

Workflow:

Caption: Synthetic workflow for Conduritol A.

Methodology:

-

Epoxidation of trans-Diacetate: The starting material, a trans-diacetate of a cyclohexene (B86901) derivative, is dissolved in a suitable organic solvent such as chloroform (B151607). To this solution, an equimolar amount of perbenzoic acid is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with a saturated sodium bicarbonate solution to remove excess acid, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate (B86663) and concentrated under reduced pressure to yield a mixture of epoxide intermediates[2].

-

Hydrolysis of the Epoxide Mixture: The crude mixture of epoxides is then subjected to hydrolysis. This can be achieved by dissolving the mixture in an aqueous acidic or basic solution and heating the reaction. For instance, hydrolysis can be carried out using dilute sulfuric acid or an aqueous solution of sodium hydroxide. The progress of the hydrolysis is monitored by TLC. Upon completion, the reaction mixture is neutralized and the product is extracted with a suitable organic solvent. The combined organic extracts are dried and concentrated to give a mixture of conduritol isomers, including Conduritol A, B, and E[2].

-

Purification: The separation of Conduritol A from the other isomers is typically achieved by column chromatography on silica (B1680970) gel, eluting with a gradient of methanol (B129727) in chloroform or a similar polar solvent system. The fractions containing Conduritol A are identified by TLC, combined, and the solvent is evaporated to yield pure Conduritol A as a white crystalline solid.

Mechanism of Action and Biological Significance

Conduritol A and its derivatives are primarily known for their ability to inhibit glycosidases. These enzymes play crucial roles in a variety of biological processes, including digestion, glycoprotein (B1211001) processing, and lysosomal catabolism.

Mechanism of Glycosidase Inhibition:

Conduritol derivatives, such as Conduritol B epoxide and bromoconduritol, are mechanism-based inactivators, also known as "suicide substrates." They are recognized by the active site of the glycosidase and initiate the catalytic mechanism. However, instead of being hydrolyzed and released, a reactive intermediate is formed that covalently bonds to a nucleophilic residue (typically an aspartate or glutamate) in the enzyme's active site. This irreversible covalent modification leads to the inactivation of the enzyme.

Caption: Mechanism of glycosidase inactivation.

The inhibition of glycosidases by conduritol derivatives has significant implications for drug development. For example, the inhibition of α-glucosidases can slow the digestion of carbohydrates, which is a therapeutic strategy for managing type 2 diabetes. Furthermore, the study of these inhibitors has been instrumental in elucidating the catalytic mechanisms of glycosidases.

While much of the research has focused on derivatives, Conduritol A itself has been shown to possess biological activity, including a hypoglycemic effect[3]. It can influence the metabolism of blood lipids, exhibit free-radical scavenging properties, and enhance antioxidant capabilities[3].

Conclusion

Conduritol A stands as a molecule of considerable historical and scientific importance. From its discovery in the early 20th century to its synthesis and biological evaluation, it has provided valuable insights into natural product chemistry and enzymology. The development of synthetic routes has been crucial for enabling detailed studies of its properties and those of its derivatives. As a potent glycosidase inhibitor and a versatile chiral building block, Conduritol A and its analogs continue to be of great interest to researchers in the fields of medicinal chemistry and drug discovery, holding promise for the development of new therapeutic agents.

References

- 1. FR3062568A1 - LIQUID EXTRACTS MARSDENIA CUNDURANGO, COSMETIC COMPOSITIONS COMPRISING THEM AND THEIR COSMETIC USES. - Google Patents [patents.google.com]

- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 3. [Experimental [corrected] study of hypoglycemic activity of conduritol A of stems of Gymnema sylvestre] - PubMed [pubmed.ncbi.nlm.nih.gov]

Conduritol A: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Conduritol A, a naturally occurring cyclitol with significant potential in biomedical research, particularly in the context of diabetes and associated complications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

Conduritol A is a polyhydroxy cycloalkane, a class of compounds also known as cyclitols. Its chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 526-87-4 | [1][2] |

| Molecular Formula | C₆H₁₀O₄ | [1][2][3][4] |

| Molecular Weight | 146.14 g/mol | [2][3][4] |

| Appearance | Crystalline solid | |

| Melting Point | 142-143°C | [1] |

| Solubility | Water, Methanol, Ethanol | [1] |

Mechanism of Action: Inhibition of Aldose Reductase

Conduritol A is recognized for its inhibitory action on aldose reductase, a key enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes significantly active, converting excess glucose into sorbitol. The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as cataracts, neuropathy, and nephropathy. By inhibiting aldose reductase, Conduritol A mitigates the flux of glucose through the polyol pathway, thereby reducing the accumulation of sorbitol and its downstream detrimental effects.

The polyol pathway is a two-step metabolic route. In the first step, aldose reductase reduces glucose to sorbitol, consuming NADPH in the process. Subsequently, sorbitol is oxidized to fructose (B13574) by sorbitol dehydrogenase. The disruption of this pathway by Conduritol A is a key area of its therapeutic interest.

Experimental Protocols

Aldose Reductase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of Conduritol A on aldose reductase.

Materials:

-

Purified aldose reductase

-

DL-glyceraldehyde (substrate)

-

NADPH (cofactor)

-

Conduritol A (test inhibitor)

-

Phosphate (B84403) buffer (e.g., 0.1 M sodium phosphate, pH 6.2)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Conduritol A in the appropriate solvent (e.g., water or buffer).

-

Prepare working solutions of DL-glyceraldehyde and NADPH in phosphate buffer.

-

Prepare a solution of aldose reductase in phosphate buffer.

-

-

Assay Mixture Preparation:

-

In a cuvette, combine the phosphate buffer, NADPH solution, and varying concentrations of the Conduritol A solution (or vehicle for control).

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 5 minutes).

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to the cuvette.

-

-

Measurement of Activity:

-

Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH.

-

The rate of the reaction is proportional to the change in absorbance per unit of time.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Conduritol A compared to the control (no inhibitor).

-

Determine the IC₅₀ value, which is the concentration of Conduritol A required to inhibit 50% of the aldose reductase activity.

-

Concluding Remarks

Conduritol A presents a compelling profile as a research tool for investigating the biochemical pathways implicated in diabetic complications. Its specific inhibition of aldose reductase offers a targeted approach to studying the effects of the polyol pathway. The methodologies and data presented in this guide are intended to support further research and development in this promising area. For research use only. Not intended for diagnostic or therapeutic use.

References

- 1. Synthesis of conduritols A, (+)-C and (–)-C from D-galactose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Concise synthesis of (+)-conduritol F and inositol analogues from naturally available (+)-proto-quercitol and their glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Potential Therapeutic Applications of Conduritol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conduritol A, a naturally occurring polyol, has garnered scientific interest for its potential therapeutic applications, primarily in the management of diabetes and its complications. This technical guide provides a comprehensive overview of the current state of research on Conduritol A, detailing its known mechanisms of action, summarizing key in vivo and in vitro data, and outlining relevant experimental protocols. The document also explores the broader context of conduritol derivatives in disease modeling and discusses potential, yet currently underexplored, avenues for future research, such as its application in oncology.

Introduction

Conduritol A is a cyclitol, a six-carbon cycloalkane polyol, first isolated from the bark of the vine Marsdenia condurango. Structurally similar to glucose, conduritols and their derivatives have been investigated for their ability to interact with and modulate the activity of various carbohydrate-processing enzymes. This guide focuses on the therapeutic potential of Conduritol A, with a particular emphasis on its hypoglycemic and aldose reductase inhibitory effects, which are of significant interest in the context of diabetes mellitus.

Mechanism of Action

The primary mechanism of action of Conduritol A and its derivatives lies in their ability to act as inhibitors of glycosidases and other carbohydrate-metabolizing enzymes.

-

Inhibition of Intestinal Glucose Absorption: Conduritol A has been shown to inhibit the absorption of glucose in the small intestine. This action is thought to contribute to its overall hypoglycemic effect by reducing the postprandial glucose spike.

-

Aldose Reductase Inhibition: Conduritol A inhibits aldose reductase, the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway converts excess glucose into sorbitol, which can accumulate in tissues and contribute to diabetic complications such as cataracts, neuropathy, and nephropathy. By inhibiting aldose reductase, Conduritol A has the potential to mitigate these long-term complications.

-

Glycosidase Inhibition: The broader class of conduritols, particularly their epoxide derivatives like Conduritol B epoxide (CBE), are well-characterized as irreversible, mechanism-based inhibitors of glycosidases. CBE, for example, is widely used as a research tool to create cellular and animal models of Gaucher disease by irreversibly inhibiting the enzyme glucocerebrosidase[1]. While Conduritol A itself is not as potent a glycosidase inhibitor as its epoxide derivatives, this mode of action is central to the biological activity of the conduritol family.

Therapeutic Applications

Diabetes Mellitus

The most well-documented therapeutic potential of Conduritol A is in the management of diabetes and its associated complications.

Studies in streptozotocin-induced diabetic rat models have demonstrated the hypoglycemic effects of Conduritol A. Administration of Conduritol A has been shown to significantly reduce fasting blood glucose levels and increase serum insulin (B600854) levels[2][3].

| Parameter | Vehicle Control (Diabetic) | Conduritol A (Mid-dose) | Conduritol A (High-dose) | Statistical Significance | Reference |

| Fasting Blood Glucose | Elevated | Significantly Reduced | Remarkably Reduced | p < 0.01 (High/Mid dose) | [2] |

| Serum Insulin | Decreased | Significantly Increased | Significantly Increased | p < 0.05 | [2] |

| Superoxide Dismutase (SOD) Activity | Decreased | Obviously Increased | Obviously Increased | p < 0.05 | [2] |

| Malondialdehyde (MDA) Level | Increased | Obviously Decreased | Obviously Decreased | p < 0.05 | [2] |

Table 1: Summary of In Vivo Effects of Conduritol A in Alloxan-Induced Diabetic Rats.

Gaucher Disease (as a Research Tool)